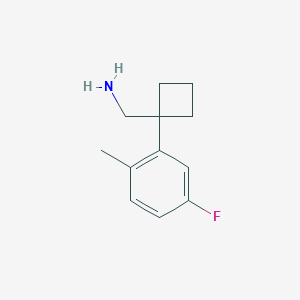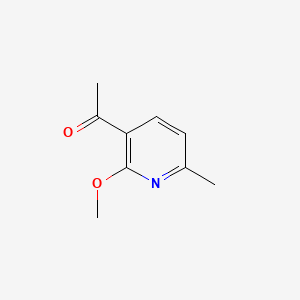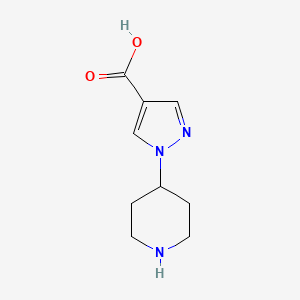
1-(4-piperidinyl)-1H-Pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide, yielding Boc-protected acid. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have shown potential in cancer therapy.
N-(Piperidin-4-yl)benzamide derivatives: These compounds have been studied for their anticancer properties and ability to modulate hypoxia-inducible factor pathways.
Uniqueness: 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid stands out due to its dual ring structure, which provides a versatile scaffold for chemical modifications
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-piperidin-4-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2,(H,13,14) |
InChI Key |
JKNSBYMHWWTFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745265.png)
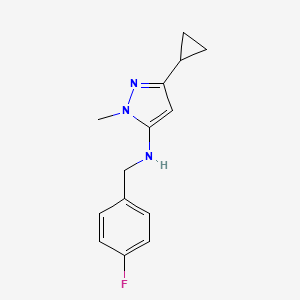
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11745285.png)
![5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11745286.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11745293.png)
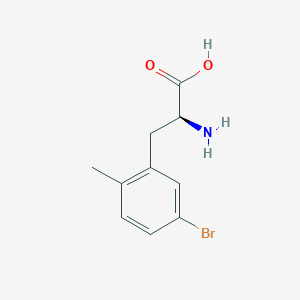
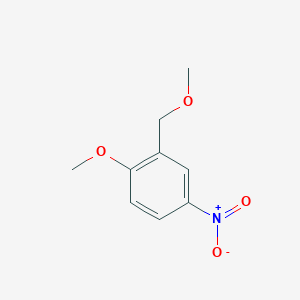
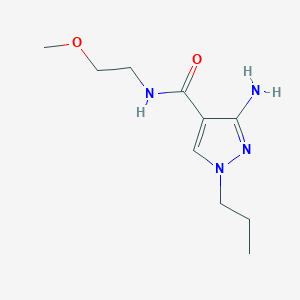
![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745322.png)
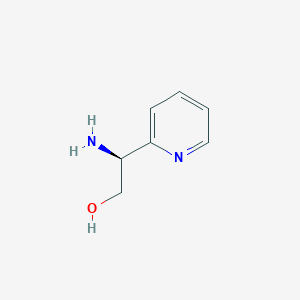
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745326.png)
